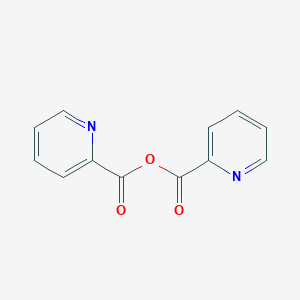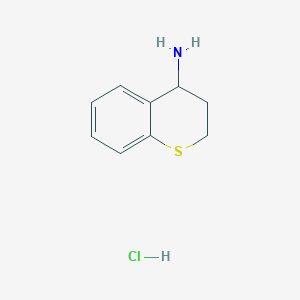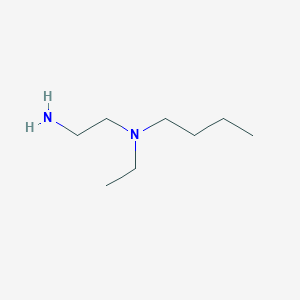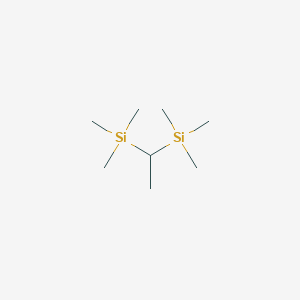
4-methylpyridine-2-sulfonic Acid
概要
説明
4-Methylpyridine-2-sulfonic acid is an organic compound with the chemical formula C6H7NO3S. It is a derivative of pyridine, where a methyl group is attached to the fourth position and a sulfonic acid group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
作用機序
Target of Action
4-Methylpyridine-2-sulfonic Acid, like other pyridine derivatives, primarily targets various biochemical pathways in microorganisms . The specific targets can vary depending on the organism and the environmental conditions.
Mode of Action
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . This reactivity likely plays a key role in the compound’s interaction with its targets.
Biochemical Pathways
This compound affects several biochemical pathways. For instance, in Pseudonocardia sp. strain M43, transient accumulation of 2-hydroxy-4-methylpyridine was observed during growth on 4-methylpyridine as a sole carbon and nitrogen source . This suggests that this compound may be involved in the metabolism of pyridine derivatives in certain microorganisms.
Result of Action
Its involvement in the metabolism of pyridine derivatives suggests that it could have significant effects on cellular processes in organisms that metabolize these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and the specific characteristics of the organism it is interacting with can all affect its efficacy and stability .
生化学分析
Biochemical Properties
4-Methylpyridine-2-Sulfonic Acid, like other pyridine derivatives, exhibits properties that differ in some respects to homocyclic compounds, which may have profound effects on their biodegradation . The presence of the ring nitrogen defines the reactivity of pyridine derivatives
Molecular Mechanism
It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity
Metabolic Pathways
Pyridine derivatives, including this compound, are known to be involved in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylpyridine-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 4-methylpyridine using sulfur trioxide or oleum. The reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Methylpyridine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine compounds .
科学的研究の応用
4-Methylpyridine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
- Pyridine-2-sulfonic acid
- 4-Methylpyridine
- 2,4-Dimethylpyridine
Comparison: 4-Methylpyridine-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of the sulfonic acid group enhances its solubility in water and its ability to participate in various chemical reactions .
特性
IUPAC Name |
4-methylpyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONZDBBPJRDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376492 | |
| Record name | 4-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18616-04-1 | |
| Record name | 4-Methyl-2-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18616-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methylpyridine-2-sulfonic acid interact with metal ions, and what is the structural outcome of this interaction?
A1: The research demonstrates that this compound acts as a ligand, coordinating with metal ions like Zinc(II) to form coordination polymers. [] Specifically, it coordinates in a tridentate manner, meaning it binds to the metal ion through three donor atoms: the nitrogen atom in the pyridine ring, the oxygen atom of the sulfonate group, and another oxygen atom from a neighboring molecule's sulfonate group. This bridging interaction leads to the formation of a one-dimensional infinite coordination polymer with the formula [Zn(4-methylpyridine-2-sulfonate)2]n. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


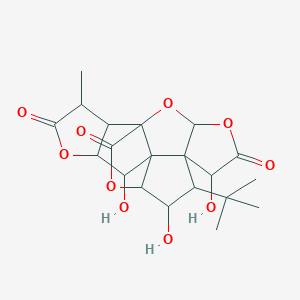
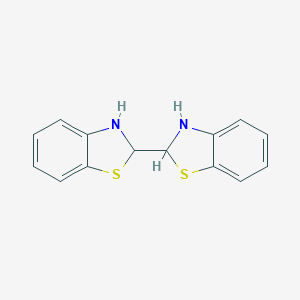
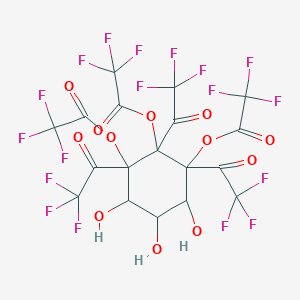
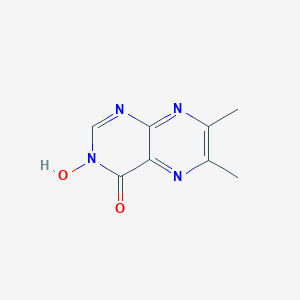
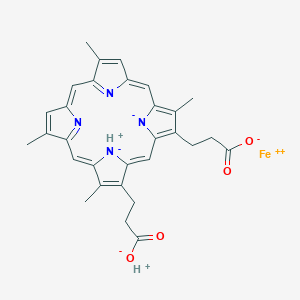

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
